Cas no 2097904-29-3 (N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-6-methoxy-1H-indole-2-carboxamide)

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-6-methoxy-1H-indole-2-carboxamide structure
2097904-29-3 structure
Product Name:N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-6-methoxy-1H-indole-2-carboxamide
CAS No:2097904-29-3
MF:C21H22N4O2S
MW:394.489983081818
CID:5890922
PubChem ID:126852785
Update Time:2025-07-20

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-6-methoxy-1H-indole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-6-methoxy-1H-indole-2-carboxamide
    • F6519-7430
    • AKOS032466101
    • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
    • N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-6-methoxy-1H-indole-2-carboxamide
    • 2097904-29-3
    • Inchi: 1S/C21H22N4O2S/c1-13-8-14(2)25(24-13)20(16-6-7-28-12-16)11-22-21(26)19-9-15-4-5-17(27-3)10-18(15)23-19/h4-10,12,20,23H,11H2,1-3H3,(H,22,26)
    • InChI Key: AQLIQNAUMUGJTE-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(CNC(C1=CC2C=CC(=CC=2N1)OC)=O)N1C(C)=CC(C)=N1

Computed Properties

  • Exact Mass: 394.14634713g/mol
  • Monoisotopic Mass: 394.14634713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 100Ų

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-6-methoxy-1H-indole-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6519-7430-2μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
2097904-29-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6519-7430-5μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
2097904-29-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6519-7430-10μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
2097904-29-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6519-7430-20μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
2097904-29-3
20μmol
$79.0 2023-09-08
Life Chemicals
F6519-7430-1mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
2097904-29-3
1mg
$54.0 2023-09-08
Life Chemicals
F6519-7430-2mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
2097904-29-3
2mg
$59.0 2023-09-08
Life Chemicals
F6519-7430-3mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
2097904-29-3
3mg
$63.0 2023-09-08
Life Chemicals
F6519-7430-4mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
2097904-29-3
4mg
$66.0 2023-09-08
Life Chemicals
F6519-7430-5mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
2097904-29-3
5mg
$69.0 2023-09-08
Life Chemicals
F6519-7430-10mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
2097904-29-3
10mg
$79.0 2023-09-08

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-6-methoxy-1H-indole-2-carboxamide Related Literature

Additional information on N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-6-methoxy-1H-indole-2-carboxamide

Introduction to N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-6-methoxy-1H-indole-2-carboxamide (CAS No. 2097904-29-3)

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-6-methoxy-1H-indole-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2097904-29-3, represents a novel molecular entity with a complex structural framework that integrates multiple pharmacophoric moieties. The presence of functional groups such as N-heterocycles, thiophene, and pyrazole underscores its potential as a versatile scaffold for drug discovery and development.

The structural composition of this compound is meticulously designed to exploit synergistic interactions between different chemical moieties. The indole core, characterized by its aromatic system and amide functionality, serves as a critical pharmacophore that contributes to binding affinity and metabolic stability. Additionally, the incorporation of a 6-methoxy substituent enhances the compound's lipophilicity, which is a crucial parameter in drug design for optimizing bioavailability and membrane permeability.

The pyrazole ring, another key structural element, introduces unique electronic properties that can modulate receptor interactions. Pyrazole derivatives are well-documented for their role in various biological pathways, including enzyme inhibition and anti-inflammatory effects. In contrast, the thiophene moiety contributes to the compound's overall solubility and stability, making it a promising candidate for further pharmacokinetic studies.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. The compound N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-6-methoxy-1H-indole-2-carboxamide has emerged as a subject of interest due to its unique structural features that may confer therapeutic benefits. Preliminary in vitro studies have suggested potential activity against various disease-related targets, warranting further investigation into its pharmacological profile.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalization, have been employed to construct the intricate molecular framework efficiently. These synthetic strategies not only highlight the synthetic prowess of modern organic chemistry but also open avenues for exploring analogs with enhanced properties.

The pharmacological evaluation of this compound has been complemented by computational studies using molecular modeling techniques. These studies have provided insights into the binding mode of the compound with potential biological targets, aiding in the rational design of derivatives with improved efficacy and selectivity. The integration of experimental data with computational predictions has become an indispensable approach in modern drug discovery, ensuring that promising candidates are prioritized based on robust evidence.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for developing novel therapeutics. The combination of distinct pharmacophoric elements in its structure allows for fine-tuning of biological activity through structural modifications. This flexibility makes it an attractive candidate for medicinal chemists who are tasked with designing molecules that can overcome resistance mechanisms and improve treatment outcomes.

The field of medicinal chemistry continues to evolve rapidly, driven by advancements in synthetic techniques, biotechnological tools, and computational methods. The study of compounds like N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-6-methoxy-1H-indole-2-carboxamide exemplifies how interdisciplinary approaches can lead to groundbreaking discoveries. By leveraging the power of combinatorial chemistry and high-throughput screening, researchers are able to identify promising candidates more efficiently than ever before.

In conclusion, N-2-(3,5-dimethyl-1H-pyrazol-1-y)-2-(thiophenyl)ethyl]-6-methoxy-lH-indole-l-carboxamide (CAS No. 209790429_3) represents a significant advancement in pharmaceutical chemistry with its complex structure and multifaceted pharmacological potential. Further research is warranted to fully elucidate its therapeutic applications and optimize its properties for clinical use. As our understanding of disease mechanisms continues to grow, compounds like this one will play an increasingly important role in shaping the future of medicine.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.